molecular formula C9H12ClN3O B2998342 N-tert-butyl-6-chloropyridazine-3-carboxamide CAS No. 223444-85-7

N-tert-butyl-6-chloropyridazine-3-carboxamide

Cat. No. B2998342
CAS RN: 223444-85-7
M. Wt: 213.67
InChI Key: LVRIYZWFJKQUNY-UHFFFAOYSA-N
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Description

N-tert-butyl-6-chloropyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the significance of N-tert-butyl-6-chloropyridazine-3-carboxamide derivatives in the synthesis and evaluation of compounds with potential antimycobacterial, antifungal, and photosynthesis-inhibiting activities. For example, a study on the synthesis, antimycobacterial, antifungal, and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides highlighted compounds with significant activity against Mycobacterium tuberculosis and fungal strains, as well as compounds capable of inhibiting photosynthetic electron transport in spinach chloroplasts (Doležal et al., 2010). This research emphasizes the utility of these compounds in agricultural applications, including their potential as herbicides or fungicides.

Chemical Structure and Properties

Another aspect of research on this compound derivatives involves understanding their chemical structure and properties, such as spectroscopic characteristics and molecular interactions. For instance, a study on the spectroscopic (FT-IR, FT-Raman), first-order hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds provided insights into the molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of the nonlinearity of these molecules (Bhagyasree et al., 2015).

Insecticidal Activity

Research has also explored the insecticidal properties of this compound derivatives. A study on the synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles found that these compounds possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, indicating their potential as environmentally benign pest regulators (Wang et al., 2011).

Applications in Organic Synthesis

Furthermore, studies on the synthesis and applications of related compounds in organic chemistry have been conducted. For instance, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrated the utility of tert-butyl carbazate as a coupling reagent in the efficient preparation of various carbonyl compounds, showcasing the versatility of these compounds in synthetic organic chemistry (Iminov et al., 2015).

properties

IUPAC Name

N-tert-butyl-6-chloropyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)11-8(14)6-4-5-7(10)13-12-6/h4-5H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRIYZWFJKQUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-3-pyridazinecarboxylic acid (0.12 g, 0.76 mmol) in methylene chloride (15 ml) were added t-butylamine (0.21 ml, 2.0 mmol) and N,N-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (0.24 g, 0.93 mmol), and stirred overnight. The reaction mixture was added to saturated aqueous NaHCO3 and extracted three times with ethyl acetate. The combined organic layers were washed with brine and dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel chromatography (hexane/ethyl acetate=2/1) to give the title compound (0.080 g; 49%).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

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